Olmutinib Clinical Efficacy: Direct Comparison of ORR and PFS with Osimertinib and Rociletinib in T790M+ NSCLC
In a cross-study comparison of phase 2 clinical trial data, Olmutinib (800 mg QD) demonstrated an objective response rate (ORR) of 56% in T790M-positive NSCLC patients. This places its efficacy between that of osimertinib (80 mg QD) at 71% ORR and rociletinib at 45% ORR [1]. The progression-free survival (PFS) for Olmutinib was not reached at the time of analysis, while osimertinib showed a PFS of 9.7 months and rociletinib showed a PFS of 6.1 months [1]. A later pooled phase 2 analysis of Olmutinib (n=69) confirmed an ORR of 55.1% (95% CI, 42.6-67.1) and a median PFS of 6.9 months (95% CI, 5.6-9.7) [2].
| Evidence Dimension | Objective Response Rate (ORR) and Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | ORR: 56% (800 mg QD); PFS: Not Reached (NR). Later study: ORR 55.1%, PFS 6.9 months. |
| Comparator Or Baseline | Osimertinib: ORR 71% (80 mg QD), PFS 9.7 months. Rociletinib: ORR 45%, PFS 6.1 months. |
| Quantified Difference | Olmutinib ORR is 15% lower than osimertinib and 11% higher than rociletinib. |
| Conditions | Phase 2 clinical trials in patients with advanced, EGFR T790M-positive NSCLC after failure of prior EGFR-TKI therapy. |
Why This Matters
This data allows researchers and procurement specialists to position Olmutinib precisely within the third-generation TKI efficacy landscape, facilitating informed selection for studies requiring a compound with a well-characterized, intermediate efficacy profile between osimertinib and rociletinib.
- [1] Table 2. Osimertinib, Rociletinib, Olmutinib clinical trial data comparison. ESMO Open. 2016;1:e000081. View Source
- [2] Kim DW, et al. Safety, tolerability, and anti-tumor activity of olmutinib in non-small cell lung cancer with T790M mutation: A single arm, open label, phase 1/2 trial. Lung Cancer. 2019 Sep;135:66-72. View Source
